N'-[(E)-(4-bromophenyl)methylidene]-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Description
N’~1~-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-({5-[(4-CHLOROANILINO)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound that features a combination of bromophenyl, chloroanilino, triazolyl, and acetohydrazide groups
Properties
Molecular Formula |
C20H20BrClN6OS |
|---|---|
Molecular Weight |
507.8 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-[[5-[(4-chloroanilino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20BrClN6OS/c1-2-28-18(12-23-17-9-7-16(22)8-10-17)25-27-20(28)30-13-19(29)26-24-11-14-3-5-15(21)6-4-14/h3-11,23H,2,12-13H2,1H3,(H,26,29)/b24-11+ |
InChI Key |
RMIMGQFVRHBRPR-BHGWPJFGSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)Br)CNC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)Br)CNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-({5-[(4-CHLOROANILINO)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Bromophenylmethylidene Intermediate: This step involves the reaction of 4-bromobenzaldehyde with an appropriate hydrazine derivative under acidic or basic conditions to form the bromophenylmethylidene intermediate.
Synthesis of the Triazolyl Intermediate: The triazolyl intermediate is synthesized by reacting 4-ethyl-4H-1,2,4-triazole-3-thiol with 4-chloroaniline in the presence of a suitable coupling agent.
Coupling of Intermediates: The final step involves the coupling of the bromophenylmethylidene intermediate with the triazolyl intermediate under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-({5-[(4-CHLOROANILINO)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl and chloroanilino groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’~1~-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-({5-[(4-CHLOROANILINO)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-({5-[(4-CHLOROANILINO)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE involves interaction with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and DNA.
Pathways Involved: The compound may interfere with cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **N’~1~-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-({5-[(4-METHOXYANILINO)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE
- **N’~1~-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-({5-[(4-FLUOROANILINO)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-({5-[(4-CHLOROANILINO)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is unique due to the presence of both bromophenyl and chloroanilino groups, which may confer distinct chemical and biological properties compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
